molecular formula C20H24N2O3 B2410230 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one CAS No. 2415634-10-3

1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one

Cat. No.: B2410230
CAS No.: 2415634-10-3
M. Wt: 340.423
InChI Key: GANLSAQOXQCKMT-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a 3,5-dimethoxyphenylmethyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a primary amine, and a secondary amine.

    Substitution Reactions: The benzyl and 3,5-dimethoxyphenylmethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or 3,5-dimethoxyphenylmethyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities. It serves as a lead compound for the development of new drugs.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets. It is used in assays to investigate its interaction with enzymes, receptors, and other biomolecules.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    4-(3,4-Dimethoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(3,5-Dimethoxyphenyl)piperazine: Investigated for its potential antipsychotic and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

1-benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-10-17(11-19(12-18)25-2)13-21-8-9-22(20(23)15-21)14-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANLSAQOXQCKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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